An In-depth Technical Guide to 1-Ethyl-2-methylhydrazine Hydrochloride (CAS 18247-20-6)
An In-depth Technical Guide to 1-Ethyl-2-methylhydrazine Hydrochloride (CAS 18247-20-6)
Abstract: This technical guide provides a comprehensive overview of 1-Ethyl-2-methylhydrazine hydrochloride, a substituted hydrazine derivative with potential applications in organic synthesis and pharmaceutical development. While specific literature on this exact hydrochloride salt is sparse, this document consolidates information on the parent compound, 1-Ethyl-2-methylhydrazine (CAS 18247-19-3), and draws upon established principles of hydrazine chemistry to provide a robust framework for its synthesis, analysis, handling, and application. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this versatile chemical building block.
Introduction and Chemical Identity
1-Ethyl-2-methylhydrazine belongs to the class of unsymmetrically disubstituted hydrazines, a family of compounds recognized for their utility as versatile nucleophiles and synthons in organic chemistry. The presence of two distinct alkyl groups (ethyl and methyl) on the dinitrogen core imparts specific reactivity and steric properties, making it a valuable intermediate for constructing complex molecular architectures. Its hydrochloride salt form enhances stability and simplifies handling compared to the often volatile and air-sensitive free base.
Hydrazine derivatives are foundational in the synthesis of a vast array of heterocyclic compounds, including pyrazoles, pyridazines, and indazoles, which are privileged scaffolds in medicinal chemistry.[1] For instance, related compounds like 1-ethylhydrazine are explicitly used in pyrazole synthesis for pharmaceutical applications.[1] Therefore, 1-Ethyl-2-methylhydrazine hydrochloride represents a key reagent for accessing novel chemical space in drug discovery and agrochemical research.
Physicochemical and Spectroscopic Properties
The properties of the free base, 1-Ethyl-2-methylhydrazine, provide a foundation for understanding the characteristics of its hydrochloride salt. The salt form is expected to be a solid with increased water solubility and a higher melting point.
| Property | Value (for 1-Ethyl-2-methylhydrazine free base) | Reference |
| Molecular Formula | C₃H₁₀N₂ | [2] |
| Molecular Weight | 74.13 g/mol | [2] |
| IUPAC Name | 1-ethyl-2-methylhydrazine | [2] |
| CAS Number | 18247-19-3 | [2] |
| Canonical SMILES | CCNNC | [2] |
| XLogP3 | -0.1 | [2] |
| Hydrogen Bond Donor Count | 2 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
| Appearance (Predicted) | Colorless liquid | [3] |
Note: Data for the hydrochloride salt (CAS 18247-20-6) is not extensively published. The properties of the salt, such as melting point and solubility, will differ significantly from the free base.
Synthesis and Purification: A Proposed Protocol
The synthesis of unsymmetrically disubstituted hydrazines requires careful control to prevent side reactions, such as over-alkylation and the formation of isomeric products. A common and effective strategy involves the sequential alkylation of a protected hydrazine. The following workflow outlines a plausible and logical pathway for the laboratory-scale synthesis of 1-Ethyl-2-methylhydrazine hydrochloride.
Synthesis Workflow
Step-by-Step Experimental Protocol
Disclaimer: This protocol is a representative example based on established chemical principles for hydrazine synthesis. It must be adapted and optimized under strict safety protocols in a laboratory setting.
Step 1 & 2: Synthesis of tert-Butyl 2-ethylcarbazate
-
To a stirred solution of tert-butyl carbazate (1.0 eq) in a suitable solvent like acetonitrile, add a mild base such as potassium carbonate (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add ethyl iodide (1.1 eq) dropwise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, filter the solid salts and concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product, tert-butyl 2-ethylcarbazate, via column chromatography.
Causality: The use of a protecting group (Boc) on one nitrogen atom prevents over-alkylation, ensuring that the first alkylation occurs selectively on the unprotected nitrogen. A mild base is sufficient for this step.
Step 3: Synthesis of tert-Butyl 1-ethyl-2-methylcarbazate
-
Dissolve the purified tert-butyl 2-ethylcarbazate (1.0 eq) in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C.
-
Add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq), portion-wise.
-
Stir the mixture at 0 °C for 30-60 minutes until hydrogen evolution ceases.
-
Add methyl iodide (1.2 eq) dropwise.
-
Allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC or LC-MS.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude product can be purified by column chromatography if necessary.
Causality: The remaining N-H bond is less reactive and requires a strong base like NaH to deprotonate, allowing for the second, controlled alkylation. Anhydrous and inert conditions are critical to prevent quenching the strong base.
Step 4: Deprotection and Hydrochloride Salt Formation
-
Dissolve the crude or purified tert-butyl 1-ethyl-2-methylcarbazate in a minimal amount of a solvent like diethyl ether or ethyl acetate.
-
Add a solution of hydrochloric acid in an organic solvent (e.g., 4M HCl in 1,4-dioxane, 2-3 eq) dropwise with stirring.
-
A precipitate of 1-Ethyl-2-methylhydrazine hydrochloride should form.
-
Stir the suspension for 1-2 hours at room temperature.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold diethyl ether to remove non-polar impurities.
-
Dry the final product under vacuum to yield 1-Ethyl-2-methylhydrazine hydrochloride.
Causality: The tert-butoxycarbonyl (Boc) group is labile under strong acidic conditions. The use of HCl serves the dual purpose of cleaving the protecting group and directly forming the desired hydrochloride salt, which often precipitates from organic solvents, simplifying isolation.
Applications in Organic Synthesis
The primary utility of 1-Ethyl-2-methylhydrazine lies in its role as a binucleophile for the synthesis of five- and six-membered heterocycles. The differential steric and electronic environment of the two nitrogen atoms can be exploited for regioselective reactions.
Pyrazole Synthesis (Knorr-Type Reaction)
A classic application of hydrazines is the condensation reaction with 1,3-dicarbonyl compounds to form pyrazoles. Using an unsymmetrical hydrazine like 1-ethyl-2-methylhydrazine introduces regiochemical considerations.
Mechanistic Insight: The reaction typically proceeds via initial condensation of one nitrogen atom with a carbonyl group to form a hydrazone intermediate. The more nucleophilic and less sterically hindered nitrogen (the methyl-substituted nitrogen in this case) is likely to attack first. Subsequent intramolecular cyclization followed by dehydration yields the pyrazole ring. The final substitution pattern on the pyrazole nitrogen atoms depends on which nitrogen participates in the initial and final steps, a factor influenced by reaction conditions and the specific diketone substrate. This regioselectivity is a key area for experimental investigation when using this reagent.
Analytical Characterization and Quality Control
Confirming the identity and purity of 1-Ethyl-2-methylhydrazine hydrochloride is crucial. A multi-technique approach is recommended.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the ethyl group (a quartet for -CH₂- and a triplet for -CH₃), a singlet for the N-methyl group, and broad, exchangeable signals for the N-H protons (which may appear as a single broad peak for the -NH₂⁺- group in the hydrochloride salt). |
| ¹³C NMR | Resonances for the two carbons of the ethyl group and one for the methyl group. |
| Mass Spec (ESI+) | For the free base: detection of the protonated molecular ion [M+H]⁺. |
| IR Spectroscopy | Broad absorption bands in the 2400-3000 cm⁻¹ region characteristic of amine hydrochlorides (N-H⁺ stretching), along with C-H stretching bands. |
Purity Analysis via GC-FID with Derivatization
Due to their polarity and reactivity, direct analysis of hydrazines by Gas Chromatography (GC) can be challenging, often resulting in poor peak shape and column degradation. A standard and reliable method involves derivatization to form a more volatile and stable analyte.[4][5]
Protocol Outline:
-
Sample Preparation: Accurately weigh the hydrochloride salt and dissolve in deionized water. Carefully neutralize the solution with a base (e.g., 1M NaOH) to liberate the free hydrazine.
-
Derivatization: Add a derivatizing agent, such as acetone, which reacts quickly with the hydrazine to form the corresponding acetone azine (a stable hydrazone).[5]
-
Extraction: Extract the resulting non-polar derivative into a solvent like hexane or dichloromethane.
-
Analysis: Inject the organic extract into a GC equipped with a Flame Ionization Detector (FID). The peak area of the derivative is proportional to the concentration of the original hydrazine in the sample.
-
Validation: This method should be validated using a certified reference standard if available. The system's precision, linearity, and accuracy should be established.
Safety, Handling, and Storage
Key Hazards:
-
Toxicity: Harmful or fatal if swallowed, inhaled, or in contact with skin.[7][8] Hydrazines can affect the central nervous system, liver, and kidneys.[6]
-
Corrosivity: Can cause severe skin burns and eye damage.[6]
-
Carcinogenicity: Some hydrazine derivatives are suspected of causing cancer.[8]
-
Flammability: The free base is a flammable liquid.
| Precautionary Measure | Protocol |
| Engineering Controls | Always handle within a certified chemical fume hood to avoid inhalation of dust or vapors. Ensure a safety shower and eyewash station are immediately accessible. |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile or neoprene), a flame-retardant lab coat, and splash-proof chemical safety goggles and a face shield.[9] |
| Handling | Avoid creating dust. Use spark-proof tools. Prevent contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the handling area.[8] |
| First Aid | Inhalation: Move person to fresh air; seek immediate medical attention.[7] Skin Contact: Immediately remove contaminated clothing and wash skin with plenty of soap and water for at least 15 minutes.[7] Eye Contact: Rinse cautiously with water for several minutes, removing contact lenses if possible. Seek immediate medical attention.[9] Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[7] |
| Storage | Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1] |
Conclusion
1-Ethyl-2-methylhydrazine hydrochloride is a valuable, albeit under-documented, chemical reagent with significant potential as a building block in synthetic and medicinal chemistry. Its utility is derived from the versatile reactivity of the hydrazine functional group, enabling the construction of important heterocyclic scaffolds. While its synthesis and handling require meticulous planning and adherence to stringent safety protocols due to the inherent hazards of the hydrazine class, the scientific rewards in accessing novel chemical entities are substantial. This guide provides the foundational knowledge and procedural framework necessary for researchers to confidently and safely incorporate this compound into their research and development programs.
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